molecular formula C12H12N2O B8716224 3-(6-Methoxypyridin-3-yl)aniline

3-(6-Methoxypyridin-3-yl)aniline

Cat. No.: B8716224
M. Wt: 200.24 g/mol
InChI Key: JUVJXRKSWNAIAS-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-12-6-5-10(8-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3

InChI Key

JUVJXRKSWNAIAS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methoxypyridine-5-boronic acid (0.133 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in DME (3 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.610 mL, 1.22 mmol) and Pd(PPh3)4 (0.02 g, 0.017 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (10-100% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.091 g in 76% yield.
Quantity
0.133 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

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